2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
Description
Properties
IUPAC Name |
2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-7-9-21-15-18-13-6-2-1-5-12(13)14(19-15)17-10-11-4-3-8-20-11/h1-2,5-6,11H,3-4,8-10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOYIKZANKBKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Wittig reaction, where iminophosphorane reacts with an aromatic isocyanate to form the quinazoline core . The oxolan-2-ylmethylamino group can be introduced through a nucleophilic substitution reaction, while the sulfanylacetonitrile group can be added via a thiol-ene reaction . Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of microwave-assisted reactions and phase-transfer catalysis to improve yields and reaction rates .
Chemical Reactions Analysis
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxolan-2-ylmethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects . The oxolan-2-ylmethylamino group may enhance its binding affinity and specificity, while the sulfanylacetonitrile group can modulate its reactivity and stability . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
The quinazoline scaffold is highly modifiable, with substituents at positions 2 and 4 critically influencing bioactivity and physicochemical properties.
Key Observations :
Sulfanyl Group and Side Chain Modifications
The sulfanylacetonitrile group in the target compound differs from thioacetamide or hydroxyalkylamide side chains in analogues:
Key Observations :
Heterocyclic Substituent Impact
The oxolan (tetrahydrofuran) group in the target compound contrasts with piperidine or benzyl-substituted analogues:
Key Observations :
- The oxolan group strikes a balance between lipophilicity and solubility, making it advantageous for systemic delivery.
- Piperidine-benzyl groups () increase LogP, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s protocols, leveraging nucleophilic substitution with oxolan-2-ylmethylamine.
- Optimization Opportunities : Hybridizing the oxolan group with ’s hydroxamate side chains could yield dual-action inhibitors with improved metal-chelating and solubility properties.
Biological Activity
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key features include:
- Quinazoline Moiety : Known for its role in various biological activities.
- Oxolan Group : Contributes to the compound's interaction with biological targets.
- Sulfanyl Group : Implicated in enhancing biological activity through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of quinazoline have shown promising results in inhibiting tumor growth in xenograft models. The specific mechanisms by which this compound exerts its anticancer effects may involve:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are vital for cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that quinazoline derivatives possess activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives, including those structurally related to this compound:
- Study on EGFR Inhibition :
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Anticancer | Quinazoline Derivatives | Inhibit EGFR; induce apoptosis |
| Antimicrobial | Quinazoline-Based Compounds | Effective against multiple bacterial strains |
| Anti-inflammatory | Quinazoline Derivatives | Modulate inflammatory pathways |
The mechanism of action for this compound likely involves:
- Targeting Specific Enzymes : The compound may bind to enzymes involved in cancer progression or microbial metabolism.
- Modulating Signal Transduction Pathways : By interacting with receptors or kinases, it can alter signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
